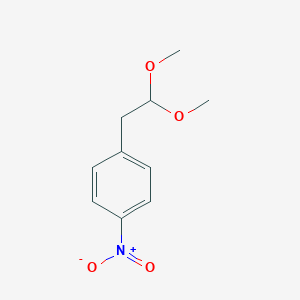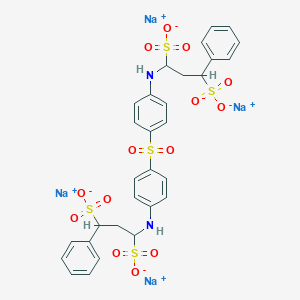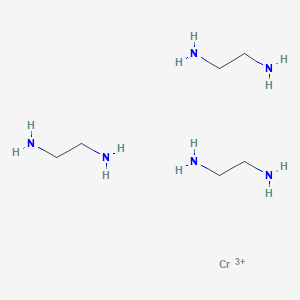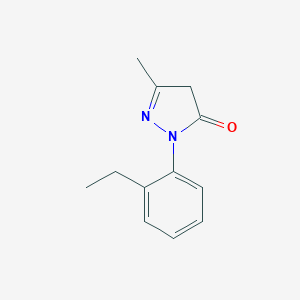
4-Propoxyphenol
Vue d'ensemble
Description
4-Propoxyphenol is a phenolic compound that is structurally related to various other phenolic compounds studied in the literature. While the provided papers do not directly discuss 4-Propoxyphenol, they do provide insights into the chemistry of related phenolic compounds, which can be used to infer some aspects of 4-Propoxyphenol's behavior and properties.
Synthesis Analysis
The synthesis of phenolic compounds often involves multi-step reactions, including etherification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-dichlorophenoxy)phenol . Similar methods could potentially be applied to synthesize 4-Propoxyphenol, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. X-ray diffraction studies provide accurate geometrical parameters, as demonstrated for compounds related to 4-Propoxyphenol . These studies often reveal the presence of intramolecular hydrogen bonds and other stabilizing interactions that could also be present in 4-Propoxyphenol.
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including oxidation. For instance, 4-Allyl-2,6-dimethoxyphenol undergoes anodic oxidation to yield various products . 4-Propoxyphenol may also participate in similar oxidative reactions, which could be influenced by factors such as applied potentials and solvent media.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds can be studied using spectroscopic methods like FT-IR, NMR, and UV-Visible spectroscopy . These methods help in understanding the photophysical and electrochemical properties, such as charge transfer transitions and redox potentials. Computational methods like DFT can predict vibrational modes, molecular electrostatic potential, and frontier molecular orbitals, which are indicative of the reactivity and stability of the molecule . These analyses are essential for a comprehensive understanding of 4-Propoxyphenol's properties.
Applications De Recherche Scientifique
Toxicity and Environmental Impact : Studies have examined the toxicity and environmental impact of phenolic compounds like 4-chlorophenol (4-CP). These include assessments of their toxicity to specific biological systems, such as aerobic granular sludge, and the impact on seed germination and plant growth in various sensitive vegetables (Wei et al., 2015); (Elghniji et al., 2014).
Degradation and Removal Techniques : Research has focused on the degradation and removal of phenolic compounds like 4-chlorophenol from wastewater using various techniques, such as catalytic decomposition, advanced oxidation processes (AOPs), and photoelectrochemical sensors. These studies offer potential methods for managing and mitigating the presence of similar phenolic compounds in the environment (Sharma et al., 2012); (Yan et al., 2019).
Analytical Detection and Quantification : Techniques for the detection and quantification of phenolic derivatives have been developed, including fluorometric methods and gas chromatography. These methods could potentially be adapted for the analysis of 4-Propoxyphenol in various matrices (Valentour et al., 1974).
Safety And Hazards
4-Propoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Propriétés
IUPAC Name |
4-propoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIIPQXXLVCCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066442 | |
| Record name | Phenol, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxyphenol | |
CAS RN |
18979-50-5 | |
| Record name | 4-Propoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PROPOXYPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-propoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9EF57C3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-propoxyphenol influence the formation of hydrogen-bonded organic molecular frameworks with trimesic acid?
A1: 4-Propoxyphenol acts as a guest molecule, influencing the assembly of trimesic acid (TMA) host networks through hydrogen bonding. [] In the formation of compound [(TMA)·(PP)] (5), 4-propoxyphenol and TMA molecules create a hydrogen-bonded six-membered cyclic network. This network extends into a one-dimensional chain structure via O−H…O hydrogen bonds. This highlights the role of 4-propoxyphenol as a structure-directing agent in the crystallization process. []
Q2: Does 4-propoxyphenol exhibit inhibitory activity against thyroperoxidase, and if so, how does its potency compare to other known inhibitors?
A2: Yes, research indicates that 4-propoxyphenol inhibits thyroperoxidase (TPO). [] A high-throughput screening assay using rat thyroid microsomes identified 4-propoxyphenol as a TPO inhibitor, although its potency was relatively low compared to other tested chemicals. The study ranked the relative potency of TPO inhibition by various chemicals, placing 4-propoxyphenol lower than methimazole, ethylene thiourea, 6-propylthiouracil, and others. [] This suggests that while 4-propoxyphenol can inhibit TPO, its potency is weaker compared to several other known inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)



![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)




